molecular formula C12H14N2O4 B13973673 5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid CAS No. 313350-38-8

5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid

Cat. No.: B13973673
CAS No.: 313350-38-8
M. Wt: 250.25 g/mol
InChI Key: QAZFRUBMVBLZMJ-UHFFFAOYSA-N
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Description

5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid is a compound that features a benzimidazole moiety linked to a pentanoic acid chain. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid typically involves the formation of the benzimidazole ring followed by its attachment to the pentanoic acid chain. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core. This is followed by esterification or amidation reactions to attach the pentanoic acid chain .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce dihydrobenzimidazole derivatives .

Scientific Research Applications

5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
  • 4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid
  • 6-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)hexanoic acid

Uniqueness

5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid is unique due to its specific substitution pattern on the benzimidazole ring and the length of its aliphatic chain. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

313350-38-8

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

5-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]pentanoic acid

InChI

InChI=1S/C12H14N2O4/c15-11(16)3-1-2-6-18-8-4-5-9-10(7-8)14-12(17)13-9/h4-5,7H,1-3,6H2,(H,15,16)(H2,13,14,17)

InChI Key

QAZFRUBMVBLZMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCCCCC(=O)O)NC(=O)N2

Origin of Product

United States

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